molecular formula C18H23N5O2 B2669847 N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034402-60-1

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2669847
CAS No.: 2034402-60-1
M. Wt: 341.415
InChI Key: MXWQZIWTOSWKPF-UHFFFAOYSA-N
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Description

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a pyrazine moiety, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-benzyl-3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(2)16-11-19-12-17(21-16)25-15-8-9-23(13-15)18(24)20-10-14-6-4-3-5-7-14/h3-7,11-12,15H,8-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWQZIWTOSWKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazine moiety, and the attachment of the benzyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced.

    Attachment of the Benzyl Group: This can be done through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Biology

The compound is being investigated for its biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activities : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects in treating diseases such as:

  • Cancer : Its unique structure may enhance binding affinity to specific targets involved in cancer progression.
  • Neurological Disorders : Investigations into its role in modulating neurotransmitter activity suggest possible applications in treating conditions like Alzheimer's disease.

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to serve as an effective reagent or catalyst in industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various domains:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines compared to standard treatments.
  • Antimicrobial Activity : Research indicated that this compound exhibited notable antimicrobial efficacy against specific bacterial strains, suggesting its utility in developing new antibiotics.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells revealed protective properties against oxidative stress, indicating potential applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of the dimethylamino group.

    N-benzyl-3-(pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Lacks the dimethylamino group on the pyrazine ring.

Uniqueness

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the dimethylamino group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Biological Activity

N-benzyl-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that has attracted significant attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a pyrazine moiety , and a benzyl group , which contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit:

  • Anticancer Activity : It has shown potential in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : The compound may also play a role in neuroprotection, particularly in models of neurodegenerative diseases, by modulating cholinesterase activity and targeting amyloid-beta aggregation associated with Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in FaDu hypopharyngeal cells
NeuroprotectionInhibits cholinesterase; reduces amyloid aggregation
Enzyme InteractionModulates activity of specific receptors

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction in cancer cells, suggesting its potential as a lead compound for new cancer therapies .
  • Neuroprotective Studies : Research highlighted the compound's role as a dual inhibitor of cholinesterase enzymes, which are critical in Alzheimer's pathology. By inhibiting these enzymes, the compound could potentially mitigate cognitive decline associated with neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications to the benzyl group significantly influenced the biological activity of the compound. Variants with different substituents showed varying degrees of receptor binding affinity and enzyme inhibition .

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